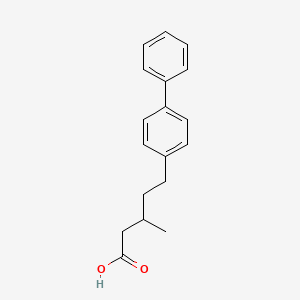5-(4-Biphenylyl)-3-methylvaleric acid
CAS No.: 3415-53-0
Cat. No.: VC1569989
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3415-53-0 |
|---|---|
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 3-methyl-5-(4-phenylphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C18H20O2/c1-14(13-18(19)20)7-8-15-9-11-17(12-10-15)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,20) |
| Standard InChI Key | MDEHFNXAMDVESV-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Properties and Structure
Structural Identification
5-(4-Biphenylyl)-3-methylvaleric acid is also known by its IUPAC name 3-methyl-5-(4-phenylphenyl)pentanoic acid . The compound features a biphenyl group (two connected phenyl rings) attached to a methylvaleric acid chain. This structure gives the compound both lipophilic character (through the biphenyl moiety) and acidic properties (through the carboxylic acid group).
Physical and Chemical Properties
The physical and chemical properties of 5-(4-Biphenylyl)-3-methylvaleric acid are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 5-(4-Biphenylyl)-3-methylvaleric acid
The compound's structure contributes to its relatively high melting point and specific solubility profile, making it suitable for various pharmaceutical formulations.
Synthesis Methods
Synthesis from 5-(4-biphenylyl)-5-oxo-3-methylvaleric acid
The primary synthesis method for 5-(4-Biphenylyl)-3-methylvaleric acid involves the reduction of 5-(4-biphenylyl)-5-oxo-3-methylvaleric acid. This reaction pathway was detailed in a patent by the following procedure:
A mixture containing 50 g of 5-(4-biphenylyl)-5-oxo-3-methylvaleric acid is dissolved in 3000 ml of glacial acetic acid in a three-necked flask equipped with an equilibrated addition funnel, condenser, and stirring motor . Amalgamated zinc (prepared from 500 g zinc and 50 g anhydrous mercuric chloride) is added to this solution with stirring, followed by the rapid addition of 500 ml concentrated HCl . The solution is brought to boiling point, and after approximately 15 minutes of refluxing, an additional 500 ml of concentrated HCl is added rapidly . The mixture is then allowed to reflux for an additional 45 minutes.
After cooling, the mixture is decanted from the zinc, concentrated to about half its volume under reduced pressure on a steam bath, cooled to room temperature, and then poured into about 2.5 times its volume of ice water . The suspension is filtered under vacuum, pressed dry, and then dried in a vacuum oven at about 65°C for three hours . Purification by crystallization twice from Skellysolve B (a hydrocarbon solvent, 75-80% hexane, boiling range 60-90°C) yields 5-(4-biphenylyl)-3-methylvaleric acid with a melting point of 92-93°C and a yield of 77% .
Derivative Synthesis
The primary compound can be used to synthesize various derivatives. For example, the patent describes the synthesis of the hydrochloride salt of 2-dimethylaminoethyl 5-(4-biphenylyl)-3-methylvalerate through the reaction of 5-(4-Biphenylyl)-3-methylvaleric acid with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of potassium carbonate . This reaction pathway demonstrates the versatility of the parent compound for creating potential drug candidates with modified properties.
Pharmacological Activity
Cholesterol Biosynthesis Inhibition
The most significant pharmacological property of 5-(4-Biphenylyl)-3-methylvaleric acid is its ability to reduce blood cholesterol levels by inhibiting cholesterol biosynthesis . Studies have shown that this compound effectively blocks the conversion of acetyl coenzyme A to cholesterol and its immediate precursors in the biosynthetic pathway . This mechanism differs from other cholesterol-lowering agents that may work through different biological targets.
Research Applications
Cholesterol Management Studies
The primary research application of 5-(4-Biphenylyl)-3-methylvaleric acid centers on its potential as a cholesterol-lowering agent. The compound's unique mechanism of inhibiting cholesterol biosynthesis makes it valuable for studying alternative approaches to managing hypercholesterolemia . Researchers may investigate this compound to develop new classes of drugs that target specific steps in cholesterol synthesis.
Structure-Activity Relationship Studies
The well-defined structure of 5-(4-Biphenylyl)-3-methylvaleric acid also makes it useful for structure-activity relationship (SAR) studies. Various derivatives of this compound, such as those with modified functional groups, could be synthesized and tested to determine how structural changes affect pharmacological activity . These studies could lead to the development of more potent or selective compounds for cholesterol management.
Pharmaceutical Formulation Research
The physical and chemical properties of 5-(4-Biphenylyl)-3-methylvaleric acid allow for its incorporation into various pharmaceutical formulations . Research into optimal delivery methods, bioavailability enhancement, and stability issues would be valuable for developing effective therapeutic products based on this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume